2-Methyl-5-nitrophenyl trifluoromethanesulphonate 2-Methyl-5-nitrophenyl trifluoromethanesulphonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20319588
InChI: InChI=1S/C8H6F3NO5S/c1-5-2-3-6(12(13)14)4-7(5)17-18(15,16)8(9,10)11/h2-4H,1H3
SMILES:
Molecular Formula: C8H6F3NO5S
Molecular Weight: 285.20 g/mol

2-Methyl-5-nitrophenyl trifluoromethanesulphonate

CAS No.:

Cat. No.: VC20319588

Molecular Formula: C8H6F3NO5S

Molecular Weight: 285.20 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-nitrophenyl trifluoromethanesulphonate -

Specification

Molecular Formula C8H6F3NO5S
Molecular Weight 285.20 g/mol
IUPAC Name (2-methyl-5-nitrophenyl) trifluoromethanesulfonate
Standard InChI InChI=1S/C8H6F3NO5S/c1-5-2-3-6(12(13)14)4-7(5)17-18(15,16)8(9,10)11/h2-4H,1H3
Standard InChI Key WTSMAYFALLTGPR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with:

  • A methyl group at the ortho position (C2),

  • A nitro group at the meta position (C5),

  • A trifluoromethanesulphonate group (-OSO₂CF₃) at the para position (C1).

The triflate group’s strong electron-withdrawing nature activates the aromatic ring for electrophilic and nucleophilic reactions, while the nitro group further enhances leaving-group ability and directs substitution patterns.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₈H₆F₃NO₅S
Molecular Weight301.20 g/mol
Functional GroupsTriflate (–OSO₂CF₃), Nitro (–NO₂), Methyl (–CH₃)
Electrophilic ReactivityHigh (due to –NO₂ and –OSO₂CF₃ conjugation)

Synthetic Methodologies

Precursor Selection

Synthesis typically begins with 2-methylphenol (o-cresol), which undergoes sequential functionalization:

  • Nitration: Introduction of the nitro group at C5.

  • Triflation: Replacement of the phenolic hydroxyl group with the triflate moiety.

Nitration of 2-Methylphenol

Nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize byproducts. The methyl group directs nitration to the C5 position due to steric and electronic effects .

Reaction Conditions:

  • Temperature: 0–5°C

  • Nitrating Agent: 69% HNO₃ (1.2 equiv)

  • Catalyst: H₂SO₄ (1.5 equiv)

  • Yield: ~70–75%

Triflation of 5-Nitro-2-methylphenol

The phenolic intermediate reacts with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine) to install the triflate group.

Optimized Protocol:

  • Solvent: Anhydrous dichloromethane (DCM)

  • Base: Pyridine (2.0 equiv)

  • Temperature: 0°C → room temperature

  • Yield: ~85–90%

Table 2: Synthetic Route Comparison

StepReagents/ConditionsKey Challenges
NitrationHNO₃/H₂SO₄, 0–5°COver-nitration at C3/C4
TriflationTf₂O, pyridine, DCM, 0°C→RTMoisture sensitivity of Tf₂O

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 2.5 ppm (s, 3H, –CH₃), δ 7.8–8.2 ppm (m, 3H, aromatic).

  • ¹⁹F NMR: δ -78 ppm (CF₃), δ -110 ppm (aromatic F if present).

  • IR: 1350 cm⁻¹ (S=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Reactivity and Applications

Nucleophilic Aromatic Substitution (SNAr)

The triflate group’s superior leaving ability facilitates displacement by nucleophiles (e.g., amines, alkoxides):

General Reaction:
2-Methyl-5-nitrophenyl triflate + Nu⁻ → 2-Methyl-5-nitrophenyl-Nu + CF₃SO₃⁻

Table 3: Representative Nucleophilic Reactions

NucleophileProduct ClassConditionsYield (%)
PiperidineAryl amineDMF, 80°C, 12h88
KSCNAryl thiocyanateMeCN, reflux, 6h75
NaOMeAryl methyl etherMeOH, RT, 24h92

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Example:
2-Methyl-5-nitrophenyl triflate + Arylboronic acid → Biaryl derivative

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Yield: 80–85%

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